REACTION_CXSMILES
|
[O:1]=[C:2]1[C:7]([CH:8]2[CH2:13][CH2:12][N:11](C(OCC3C=CC=CC=3)=O)[CH2:10][CH2:9]2)=[CH:6][CH:5]=[N:4][NH:3]1>C(O)C.[Pd]>[NH:11]1[CH2:10][CH2:9][CH:8]([C:7]2[C:2](=[O:1])[NH:3][N:4]=[CH:5][CH:6]=2)[CH2:13][CH2:12]1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through celite
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)C=1C(NN=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 465 mg | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |